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Abstract

This technical guide provides an in-depth exploration of the discovery and historical
biochemical studies of invertin, more commonly known today as invertase or 3-
fructofuranosidase. We delve into the seminal experiments that led to its identification, the
foundational work on its kinetic properties, and the evolution of purification and assay
methodologies. This document serves as a comprehensive resource, presenting quantitative
data in structured tables, detailing historical experimental protocols, and visualizing key
concepts and workflows through diagrams.

Introduction: The Dawn of Enzymology and the
Discovery of Invertin

The story of invertin is intrinsically linked to the birth of enzymology. In 1860, the French
chemist Marcellin Berthelot reported the isolation of a soluble "ferment” from yeast that could
hydrolyze sucrose into its constituent monosaccharides, glucose and fructose.[1][2][3] This
process was termed "inversion" because it altered the rotation of plane-polarized light from
dextrorotatory (sucrose) to levorotatory (the resulting glucose and fructose mixture).[3] The
substance responsible was named "invertin."[3] This discovery was a pivotal moment,
providing concrete evidence for the existence of soluble biological catalysts, which would later
be termed enzymes.
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Earlier, in 1842, Mitscherlich had observed this inversion phenomenon in yeast, but it was
Berthelot who successfully isolated the active principle.[1] These early studies laid the
groundwork for one of the most significant contributions to biochemistry: the development of
the theory of enzyme kinetics by Leonor Michaelis and Maud Menten in 1913, for which
invertase was the model enzyme.[4][5]

Yeast, particularly Saccharomyces cerevisiae, remains the primary source of commercial
invertase.[1][6] It is now understood that yeast produces two forms of the enzyme: a heavily
glycosylated, secreted form found in the periplasmic space, and a non-glycosylated
intracellular form.[1]

Historical Experimental Protocols
Berthelot's Isolation of Invertin (1860)

Marcellin Berthelot's initial isolation of invertin was a landmark achievement in biochemistry.
While his original publication lacks the detailed, step-by-step format of modern methods
sections, the core procedure can be reconstructed as follows.

Objective: To isolate the soluble "ferment" from baker's yeast responsible for the hydrolysis of
sucrose.

Methodology:

e Yeast Preparation: A mass of baker's yeast (Saccharomyces cerevisiae) was combined with
moistened sand.[3][6] The abrasive nature of the sand served to mechanically disrupt the
yeast cell walls during grinding.

e Cell Lysis: The yeast and sand mixture was ground, likely with a mortar and pestle, to create
a paste. This process released the intracellular contents of the yeast.

o Extraction: The resulting paste was extracted with water to solubilize the invertin and other
cellular components.

o Precipitation: The aqueous extract was then treated with ethanol.[3][6] This step induced the
precipitation of proteins, including invertin, as they are generally less soluble in alcohol-
water mixtures than in pure water.
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» Recovery: The precipitate containing the active invertin was collected.

This crude preparation, while far from pure, was active and demonstrated that the catalytic
activity was associated with a specific, isolatable substance.

Michaelis and Menten's Kinetic Studies (1913)

The work of Michaelis and Menten with invertase is a cornerstone of enzyme kinetics. They
meticulously measured the initial reaction rates at varying substrate concentrations, providing
the data to formulate their famous equation.

Objective: To determine the relationship between the initial velocity of the invertase-catalyzed

reaction and the concentration of the substrate, sucrose.
Methodology:
e Enzyme and Substrate Preparation:
o An invertase solution was prepared from yeast.
o A series of sucrose solutions of known concentrations were prepared.

o The reactions were carried out in a sodium acetate buffer to maintain a constant pH of 4.7,
which they determined to be optimal for invertase activity.

e Reaction and Measurement:
o The enzyme and substrate solutions were temperature-stabilized.

o The reaction was initiated by adding a small volume of the invertase solution to the
sucrose solution.

o The progress of the reaction (the hydrolysis of sucrose) was monitored over time by
measuring the change in optical rotation using a polarimeter. This was possible because
sucrose is dextrorotatory, while the product mixture of glucose and fructose is levorotatory.

o Data Analysis:
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o The initial reaction velocity (vo) was determined from the initial slope of the plot of optical
rotation versus time for each sucrose concentration.

o These initial velocities were then plotted against the corresponding initial sucrose
concentrations, [S].

This systematic approach allowed them to observe that the reaction rate is proportional to the
substrate concentration at low [S], but becomes independent of [S] at high concentrations, a
phenomenon they explained by the formation of an enzyme-substrate complex.

Historical Assay for Invertase Activity: The Fehling's
Test

Before the widespread use of spectrophotometers, the activity of invertase was often quantified
by measuring the amount of reducing sugars (glucose and fructose) produced, using methods
like the Fehling's test.

Objective: To quantify the amount of reducing sugars produced by the action of invertase on
sucrose.

Principle: In an alkaline solution, the aldehyde group of glucose and the a-hydroxy-ketone
group of fructose reduce cupric ions (Cu?*) in the Fehling's solution to cuprous ions (Cu™),
which precipitate as red cuprous oxide (Cuz20). The amount of precipitate is proportional to the
amount of reducing sugar present.

Reagents:
e Fehling's Solution A: An aqueous solution of copper(ll) sulfate.

e Fehling's Solution B: An aqueous solution of potassium sodium tartrate (Rochelle salt) and
sodium hydroxide.

e The two solutions are mixed in equal volumes immediately before use to form the final deep
blue Fehling's solution.

Procedure:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Enzymatic Reaction: An invertase preparation is incubated with a sucrose solution for a
defined period under controlled temperature and pH.

o Sample Preparation: An aliquot of the reaction mixture is taken.

e Fehling's Reaction:
o A known volume of the mixed Fehling's solution is placed in a test tube.
o The sample from the enzymatic reaction is added to the Fehling's solution.
o The mixture is heated in a water bath for a set time (e.g., 2 minutes).

o Observation: The formation of a brick-red precipitate indicates the presence of reducing
sugars. For quantitative analysis, the amount of precipitate could be determined
gravimetrically, or more commonly, the reaction was performed as a titration.

Quantitative Data from Historical Studies
Early Invertase Purification from Yeast

The following table is a representative summary of the purification of internal invertase from
Saccharomyces cerevisiae, illustrating the increase in specific activity and the associated yield
at each step. The data is based on methodologies developed after the initial discovery,
incorporating techniques like chromatography.
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o Total Total Specific o

Purification . o o ) Purification
Protein Activity Activity Yield (%)

Step . . (-fold)
(mg) (Units) (Units/mg)

Crude Extract 10,000 200,000 20 100 1

Ammonium

Sulfate 3,000 180,000 60 90 3

Precipitation

Anion-

Exchange
200 140,000 700 70 35

Chromatogra

phy

Gel Filtration

Chromatogra 50 100,000 2,000 50 100

phy

Note: The values in this table are illustrative and compiled from various sources describing
yeast invertase purification to demonstrate the principles of a typical purification scheme.

Kinetic Parameters of Yeast Invertase

The foundational work of Michaelis and Menten, and subsequent studies, have established the
kinetic parameters for yeast invertase.

Parameter Value Conditions
Michaelis Constant (Km) 20-30 mM pH 4.5, 25°C
Optimal pH 45-55 25°C
Optimal Temperature ~55-60°C pH 4.5

The Km value for sucrose indicates the substrate concentration at which the reaction rate is
half of the maximum velocity (Vmax).

Visualizing Historical Biochemical Concepts
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The Michaelis-Menten Kinetic Scheme

The logical relationship at the heart of Michaelis and Menten's work is the formation of a
reversible enzyme-substrate complex (ES) that then irreversibly breaks down to form product

Product (P)

Enzyme (E)

(P) and regenerate the free enzyme (E).

Enzyme (E)

Enzyme-Substrate
Complex (ES)

Substrate (S)

Click to download full resolution via product page

Caption: The Michaelis-Menten model of enzyme kinetics.

Experimental Workflow for Invertase Activity Assay
(DNSA Method)

The dinitrosalicylic acid (DNSA) method is a common and more modern colorimetric assay for
quantifying reducing sugars, which replaced the less sensitive Fehling's test.
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Caption: Workflow for the DNSA assay of invertase activity.
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Logical Flow of Historical Invertase Purification

This diagram illustrates the general steps and rationale behind the early purification of invertin
from yeast, moving from a complex mixture to a more enriched enzyme preparation.
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Caption: Logical workflow of early invertin purification from yeast.

Conclusion

The discovery and subsequent study of invertin were foundational to the field of biochemistry.
From Berthelot's initial isolation to the meticulous kinetic analyses of Michaelis and Menten,
this single enzyme has served as a model for understanding the fundamental principles of
catalysis, protein purification, and reaction kinetics. The historical methods, while less
sophisticated than modern techniques, demonstrate a remarkable ingenuity and laid the
essential groundwork for the advanced enzymatic research conducted today. This guide
provides a technical overview of these seminal studies, offering both the qualitative logic and
guantitative data that continue to inform our understanding of enzyme function.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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